molecular formula C₁₅H₁₅BrClN₂O₄P B1663331 (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium CAS No. 6578-06-9

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium

Cat. No. B1663331
CAS RN: 6578-06-9
M. Wt: 433.62 g/mol
InChI Key: QEIFSLUFHRCVQL-UHFFFAOYSA-N
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Description

what is '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium'? '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' is an organic compound composed of a bromo-chloro-indol-3-yl group attached to a hydrogen phosphate group, and a 4-methylphenylazanium group. the use of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' The compound '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' could be used in a variety of applications. It could be used as a pharmaceutical drug, as a dye or pigment, as a catalyst in chemical reactions, or as a reagent in analytical chemistry. It could also be used in organic synthesis as a starting material for the synthesis of other compounds. the chemistry of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' The chemical formula of (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium is C17H14BrClN2O4P. This molecule is composed of a 5-bromo-4-chloro-1H-indol-3-yl group, which is an aromatic heterocyclic compound containing a ring of five atoms with one nitrogen atom and four carbon atoms, and a (4-methylphenyl)azanium group, which is an aromatic organic compound containing a ring of six atoms with one nitrogen atom and five carbon atoms. The molecule also contains one phosphate group, which consists of one phosphorus atom bonded to four oxygen atoms, and two hydrogen atoms. the biochemical/physical effects of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' 5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium is an organic compound that is not found in nature. It is not known to have any biochemical or physical effects. the benefits of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' This compound has a variety of potential benefits, including: 1. It can be used as a precursor in the synthesis of organic compounds, providing a convenient starting point for the production of a variety of other molecules. 2. It can act as a stabilizing agent, helping to ensure the integrity of the molecules it is used in. 3. It can act as a chelating agent, binding to metal ions and preventing them from catalyzing unwanted reactions. 4. It can be used as an intermediate in the production of pharmaceuticals, providing a safe and efficient way to produce active ingredients. 5. It can be used as a catalyst in a variety of chemical reactions, helping to speed up and improve the efficiency of the process. the related research of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' The research related to the compound (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium could include investigations into its structure, synthesis, chemical and physical properties, and biological activity. In terms of structure, research could focus on the bond lengths, angles, and other features of the compound. Synthesis research could investigate efficient and cost-effective methods for producing the compound. Chemical and physical property research could involve studying the compound's solubility, melting point, boiling point, reactivity, and other properties. Biological activity research could involve testing the compound's ability to interact with proteins, enzymes, and other molecules in the body.

Scientific Research Applications

Synthesis and Biological Properties

A study explored the synthesis of aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, including 4-(methylsulfonyl)phenyl derivatives, to find a compound that hydrolyzes to bis(nucleosid-5'-yl) phosphate under physiological conditions. These compounds were evaluated for their antiherpesvirus effects, both in vitro and in vivo, suggesting potential use as prodrugs for antiviral therapies (Farrow et al., 1990).

Kinetic Study of Phosphate Esters

Mono and di-4 chloro, 3-methylphenyl phosphate esters were studied to understand their stability during hydrolysis, important for evaluating the eco-friendly nature of pesticides. The study used colorimetry and investigated the effect of various factors like ionic strength and temperature on the hydrolysis process (Teli et al., 2017).

Functionalized Monoaryl Phosphate Units

Research on 4-halo functionalized 2,6-diisopropyl phenyl phosphates, including chloro and bromo derivatives, focused on creating new structures for potential applications in materials science. These compounds showed interesting solid-state aggregation behavior and hydrogen bonding, which could be useful for designing new materials (Dar et al., 2015).

Screening for Phosphate-Accumulating Mutants

A method was demonstrated for screening mutants capable of accumulating inorganic polyphosphate, using 5-bromo-4-chloro-3-indolyl-phosphate. This technique is valuable for identifying bacterial strains that can efficiently remove phosphate from wastewater (Morohoshi et al., 2003).

Colorimetric Detection Systems

The redox couple 5-bromo-4-chloro-indolyl phosphate/nitroblue tetrazolium chloride is widely used for detecting and localizing alkaline phosphatase activity. This is particularly important in various biochemistry applications like Western and Southern blots or immunohistochemistry (Guder et al., 2000).

Eco-Friendly Gas Storage Media

Phosphate esters were synthesized and then transformed into novel phosphorus organic polymers. These polymers showed high gas storage capacity and physical-chemical stability, making them potential eco-friendly materials for gas storage applications (Ahmed et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in many biochemical processes, including phosphate metabolism and signal transduction .

Mode of Action

The compound acts as a chromogenic substrate for alkaline phosphatase . When the enzyme comes into contact with the compound, it cleaves the phosphate group, leading to the formation of 5-bromo-4-chloroindoxyl . This reaction is the basis for the compound’s use in sensitive colorimetric detection methods .

Biochemical Pathways

The cleavage of the phosphate group from the compound by alkaline phosphatase is part of the broader phosphate metabolism pathway . The product, 5-bromo-4-chloroindoxyl, can then be oxidized by atmospheric oxygen or nitroblue tetrazolium (NBT) to form intensely colored products . These reactions are often used in biochemical assays to detect the activity of alkaline phosphatase .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the production of a colored product following its interaction with alkaline phosphatase and subsequent oxidation . This makes it a valuable tool for detecting the presence and activity of alkaline phosphatase in various biological samples .

Action Environment

The compound’s action can be influenced by various environmental factors. For example, its solubility and stability may be affected by the pH and temperature of the solution . Additionally, the presence of other substances, such as inhibitors or activators of alkaline phosphatase, can also impact the compound’s efficacy .

properties

{ "Design of the Synthesis Pathway": "The compound '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' can be synthesized through a multi-step reaction pathway starting with commercially available starting materials.", "Starting Materials": [ "4-chloroaniline", "5-bromo-1H-indole", "phosphoric acid", "4-methylphenylamine", "sodium hydroxide", "methyl iodide", "sodium phosphate" ], "Reaction": [ "Step 1: Nitration of 4-chloroaniline with nitric acid and sulfuric acid to obtain 4-chloro-2-nitroaniline.", "Step 2: Reduction of 4-chloro-2-nitroaniline with tin and hydrochloric acid to obtain 4-chloro-o-phenylenediamine.", "Step 3: Bromination of 5-bromo-1H-indole with bromine to obtain 5-bromoindole.", "Step 4: Coupling of 4-chloro-o-phenylenediamine and 5-bromoindole using sodium hydroxide to obtain (5-bromo-4-chloro-1H-indol-3-yl)amine.", "Step 5: Phosphorylation of (5-bromo-4-chloro-1H-indol-3-yl)amine with phosphoric acid and sodium hydroxide to obtain (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate.", "Step 6: Methylation of 4-methylphenylamine with methyl iodide and sodium hydroxide to obtain (4-methylphenyl)azanium iodide.", "Step 7: Exchange of iodide with phosphate by reacting (4-methylphenyl)azanium iodide with sodium phosphate to obtain (4-methylphenyl)azanium phosphate.", "Step 8: Coupling of (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate and (4-methylphenyl)azanium phosphate to obtain '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium'." ] }

CAS RN

6578-06-9

Product Name

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium

Molecular Formula

C₁₅H₁₅BrClN₂O₄P

Molecular Weight

433.62 g/mol

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium

InChI

InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3

InChI Key

QEIFSLUFHRCVQL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br

Canonical SMILES

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br

Other CAS RN

6578-06-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
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(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium

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